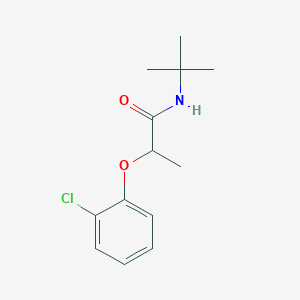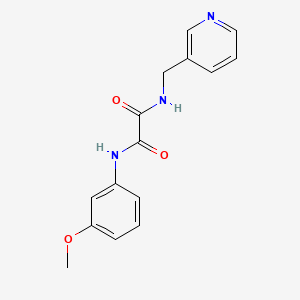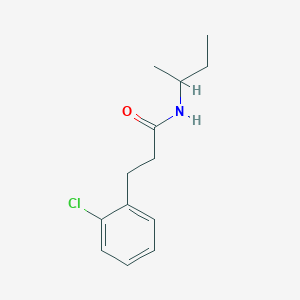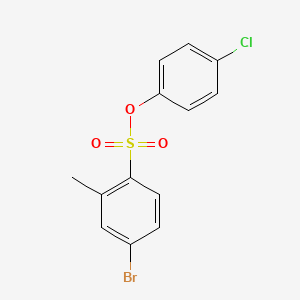![molecular formula C23H24N2O2 B4837031 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 22468-32-2](/img/structure/B4837031.png)
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
説明
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as HMQ-T, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. These inhibitory effects may contribute to the observed biochemical and physiological effects of 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione.
Biochemical and Physiological Effects:
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and improvement of cognitive function. In cancer cells, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. In neuronal cells, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to protect against oxidative stress and improve cognitive function. In immune cells, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several advantages for use in lab experiments, including its high purity and well-defined chemical structure. However, there are also some limitations to its use, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione in lab experiments.
将来の方向性
There are several future directions for research on 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific research areas. In cancer research, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could be further studied for its potential as a cancer treatment. In neuroscience, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could be further studied for its potential as a neuroprotective agent. In immunology, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could be further studied for its potential as an anti-inflammatory agent. Overall, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a promising compound with potential applications in a variety of scientific research areas.
科学的研究の応用
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases. In immunology, 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
10-(hexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-4-5-8-13-24-18-11-12-19-21-17(14-20(26)25(19)2)15-9-6-7-10-16(15)23(27)22(18)21/h6-7,9-12,14,24H,3-5,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMGFARPQRPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175332 | |
| Record name | 6-(Hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22468-32-2 | |
| Record name | 6-(Hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22468-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4836959.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4836968.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-phenylacetamide](/img/structure/B4836978.png)
![6-({[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B4836985.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4836986.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl methanesulfonate](/img/structure/B4836987.png)


![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)
![propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4837020.png)
